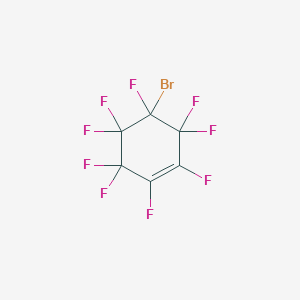
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which arise from the combination of bromine and fluorine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the fluorination of cyclohexene derivatives followed by bromination. One common method is the electrophilic addition of bromine to a fluorinated cyclohexene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the fluorinated cyclohexene is reacted with bromine in a controlled environment. This method ensures high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Addition: The double bond in the cyclohexene ring can participate in electrophilic addition reactions with halogens, acids, and other electrophiles.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) in solvents like carbon tetrachloride or chloroform.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene derivatives.
Electrophilic Addition: Formation of dihalogenated cyclohexane derivatives.
Reduction: Formation of 4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexane.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in halogen bonding, while the fluorine atoms can engage in hydrogen bonding and dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
Uniqueness
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its specific arrangement of bromine and fluorine atoms on a cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57113-75-4 |
|---|---|
Molekularformel |
C6BrF9 |
Molekulargewicht |
322.95 g/mol |
IUPAC-Name |
4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C6BrF9/c7-5(14)3(10,11)1(8)2(9)4(12,13)6(5,15)16 |
InChI-Schlüssel |
ANWUPPQDOOYHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


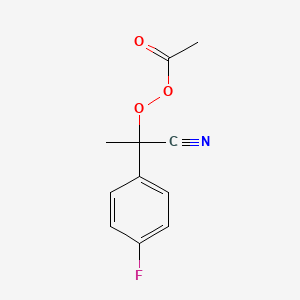
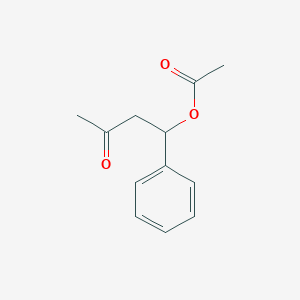
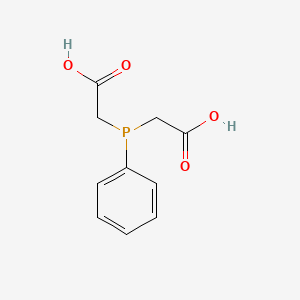
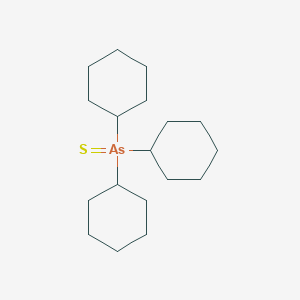
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
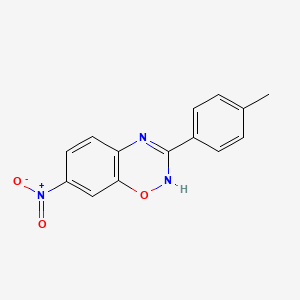
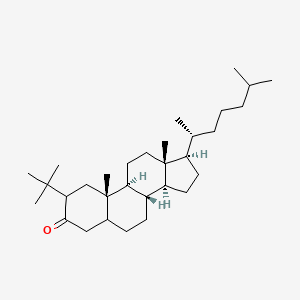
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
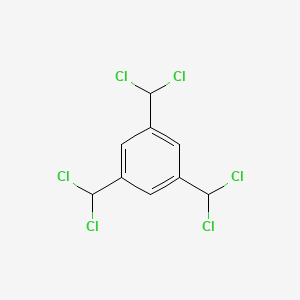
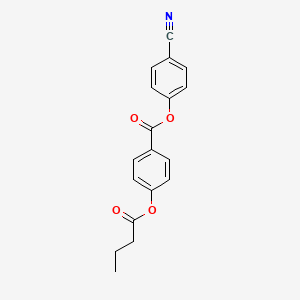

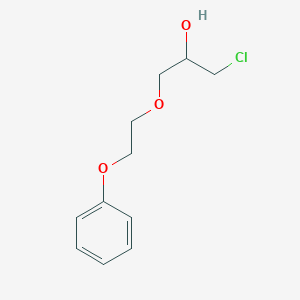
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)

